N-(4-phenyl-1,3-thiazol-2-yl)-2-(pyrimidin-2-ylsulfanyl)acetamide
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Overview
Description
“N-(4-phenyl-1,3-thiazol-2-yl)-2-(pyrimidin-2-ylsulfanyl)acetamide” is a synthetic organic compound that features a thiazole ring, a pyrimidine ring, and an acetamide group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(4-phenyl-1,3-thiazol-2-yl)-2-(pyrimidin-2-ylsulfanyl)acetamide” typically involves the following steps:
Formation of the Thiazole Ring: This can be achieved by the cyclization of appropriate precursors such as α-haloketones with thiourea.
Attachment of the Phenyl Group: The phenyl group can be introduced via a substitution reaction.
Formation of the Pyrimidine Ring: This can be synthesized through a multi-step process involving the condensation of appropriate precursors.
Linking the Thiazole and Pyrimidine Rings: This step involves the formation of a sulfanyl linkage.
Formation of the Acetamide Group:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
“N-(4-phenyl-1,3-thiazol-2-yl)-2-(pyrimidin-2-ylsulfanyl)acetamide” can undergo various chemical reactions, including:
Oxidation: This could involve the oxidation of the sulfanyl group to a sulfoxide or sulfone.
Reduction: Reduction reactions could target the nitro groups or other reducible functionalities.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents such as halogens, alkyl halides, or other electrophiles/nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or tool compound in biological studies.
Medicine: Investigation of its potential as a therapeutic agent due to its structural features.
Industry: Possible applications in materials science or as a precursor for other industrially relevant compounds.
Mechanism of Action
The mechanism of action of “N-(4-phenyl-1,3-thiazol-2-yl)-2-(pyrimidin-2-ylsulfanyl)acetamide” would depend on its specific biological target. Generally, compounds with similar structures can interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
N-(4-phenyl-1,3-thiazol-2-yl)-2-(pyrimidin-2-ylsulfanyl)acetamide: can be compared with other thiazole or pyrimidine derivatives.
Thiazole Derivatives: Compounds such as thiamine (vitamin B1) or sulfathiazole.
Pyrimidine Derivatives: Compounds such as uracil, thymine, or cytosine.
Uniqueness
The uniqueness of “this compound” lies in its specific combination of functional groups and rings, which may confer unique biological or chemical properties compared to other similar compounds.
Properties
IUPAC Name |
N-(4-phenyl-1,3-thiazol-2-yl)-2-pyrimidin-2-ylsulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4OS2/c20-13(10-22-14-16-7-4-8-17-14)19-15-18-12(9-21-15)11-5-2-1-3-6-11/h1-9H,10H2,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVTSIEMFOQQITJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CSC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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